molecular formula C15H9Cl3N2O B1398218 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-72-2

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1398218
CAS No.: 1332529-72-2
M. Wt: 339.6 g/mol
InChI Key: XHOMNDWBQYTZQX-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1203312-91-7) is a versatile chemical intermediate belonging to the quinoline-4-carbonyl chloride class. This compound is of significant interest in medicinal chemistry, particularly in the synthesis and optimization of novel quinoline-4-carboxamide derivatives. Such derivatives have been explored as potential therapeutics, with one prominent area of research being their development as antimalarial agents. These compounds can exhibit their activity through a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a target critical for protein synthesis . Beyond antimalarial applications, structurally similar quinoline compounds are also investigated as modulators of the RAGE (Receptor for Advanced Glycation Endproducts) pathway, highlighting the potential utility of this scaffold in diverse therapeutic areas . Researchers value this hydrochloride salt for its reactivity, as the acid chloride group facilitates efficient coupling reactions with various nucleophiles, such as amines, to generate a library of carboxamide analogs for biological screening and structure-activity relationship (SAR) studies . It is supplied as a dry powder with a molecular weight of 303.15 g/mol and an empirical formula of C15H8Cl2N2O . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMNDWBQYTZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₅H₉Cl₃N₂O
  • Molecular Weight : 339.6 g/mol
  • CAS Number : 1332529-72-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The quinoline structure allows for intercalation with DNA and inhibition of enzymes associated with DNA replication, suggesting potential anticancer properties.

Antiviral Activity

Research indicates that compounds similar to 6-Chloro-2-(pyridin-3-yl)quinoline derivatives exhibit significant antiviral properties, particularly against HIV. For instance, related compounds have demonstrated the ability to inhibit HIV replication in human primary cells, showcasing dose-dependent effects with EC50 values indicating effective concentrations for antiviral activity .

Antimycobacterial Activity

Quinoline derivatives have been evaluated for their activity against mycobacterial species, including Mycobacterium tuberculosis. In vitro studies have shown that certain quinoline derivatives possess higher activity against M. tuberculosis than standard treatments like isoniazid and pyrazinamide . This suggests that this compound may also exhibit similar antimycobacterial properties.

Structure-Activity Relationship (SAR)

The biological efficacy of quinoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish biological activity. For example, the introduction of halogens and varying substituents on the pyridine ring can significantly influence the compound's potency against different biological targets .

CompoundTargetEC50 (µM)Selective Index
Compound AHIV1.5 ± 0.51134
Compound BM. tuberculosisN/AN/A
6-Chloro-2-(pyridin-3-yl)quinolinePotential (predicted)N/AN/A

Case Studies and Research Findings

  • Antiviral Studies : A study demonstrated that a related chloroxoquinolinic compound inhibited HIV replication in PBMCs with an EC50 of approximately 1.5 µM, indicating strong antiviral potential .
  • Antimycobacterial Activity : In a screening of various substituted quinolines, compounds showed significant inhibition against M. tuberculosis, suggesting that modifications similar to those found in 6-Chloro-2-(pyridin-3-yl)quinoline could yield effective antimycobacterial agents .
  • Toxicity Assessments : Initial toxicity assessments indicate that many quinoline derivatives exhibit low toxicity in human cell lines, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is C15H9Cl3N2OC_{15}H_{9}Cl_{3}N_{2}O. The compound features a quinoline core substituted with a pyridine ring and a carbonyl chloride functional group, enhancing its reactivity and utility in synthesizing various pharmaceutical agents.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in targeting various diseases, including cancer and infectious diseases.

Mechanism of Action:
The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine rings can intercalate with DNA or inhibit enzymes involved in DNA replication, making it a candidate for anticancer agents.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Research Findings:
Recent studies indicate that incorporating this compound into polymer matrices enhances the performance of organic light-emitting diodes (OLEDs), improving their efficiency and stability .

Biological Research

The compound acts as a probe for studying biological processes involving quinoline and pyridine derivatives. Its ability to modify biological pathways makes it valuable in pharmacological studies.

Applications in Biological Studies:
Research has shown that 6-Chloro-2-(pyridin-3-yl)quinoline derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure CAS No. Molecular Weight (g/mol) Key Differences Applications/Reactivity
6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride Quinoline core with 6-Cl, 2-pyridin-3-yl, and 4-COCl groups 1332528-36-5 339.60 Reference compound Acylation reactions, drug synthesis
6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride Pyridin-2-yl substituent at 2-position 1332528-36-5 339.60 Positional isomer of pyridine substituent Altered electronic properties may affect reactivity in cross-coupling
6-Methylpyridine-2-carbonyl chloride hydrochloride Pyridine core with 6-Me and 2-COCl groups 60373-34-4 192.04 Lacks quinoline backbone; smaller structure Acylating agent in peptide synthesis
2-Phenylquinoline-4-carbonyl chloride Phenyl substituent at 2-position N/A ~281.7 Phenyl vs. pyridinyl group Reacts with carbamide to form quinoloylcarbamide derivatives
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride Hydrazine substituent at 4-position MFCD07700274 ~242.1 Hydrazino replaces carbonyl chloride Precursor for heterocyclic hydrazones
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Piperidine and pyrrolidine substituents N/A ~314.8 Amine groups replace COCl Potential kinase inhibitor or receptor modulator

Structural and Electronic Comparisons

  • Pyridine Positional Isomerism: Replacing pyridin-3-yl with pyridin-2-yl (as in ) alters steric and electronic effects.
  • Functional Group Variations: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution (e.g., with amines or alcohols), while hydrazino () or piperidine groups () shift reactivity toward condensation or alkylation pathways .
  • Aromatic Substituents : Phenyl () and methoxyphenyl () groups increase hydrophobicity compared to pyridinyl, affecting solubility and bioavailability.

Preparation Methods

Quinoline Core Synthesis

The quinoline nucleus can be synthesized via classical methods such as:

  • Skraup synthesis : Involves the condensation of aniline derivatives with glycerol and oxidants under acidic conditions.
  • Friedländer synthesis : Condensation of 2-aminobenzaldehyde with ketones or aldehydes.

Research Data:

Method Reagents & Conditions Yield (%) Remarks
Skraup Aniline, glycerol, sulfuric acid, oxidant 50–70 Suitable for large-scale synthesis
Friedländer 2-Aminobenzaldehyde, acetaldehyde, acid 60–80 High regioselectivity, mild conditions

Introduction of Pyridin-3-yl Group

The pyridine moiety at the 2-position is typically introduced via Suzuki-Miyaura coupling :

  • Reagents : 2-Chloronicotinic acid or its derivatives, boronic acids, palladium catalysts.
  • Conditions : Reflux in inert solvents like toluene or DMF with base (e.g., K₂CO₃).

Research Data:

Step Reagents & Conditions Yield (%) Notes
Cross-coupling Pd(PPh₃)₄, K₂CO₃, toluene, reflux 65–85 High selectivity, compatible with various substituents

Formation of the Carbonyl Chloride

The key functionalization involves converting the carboxylic acid at the 4-position into an acyl chloride:

  • Reagents : Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃).
  • Conditions : Reflux under anhydrous conditions, often with catalytic DMF to accelerate the reaction.

Research Data:

Reagent Conditions Yield (%) Remarks
Thionyl chloride Reflux, inert atmosphere 80–90 Widely used, efficient, moisture-sensitive
Oxalyl chloride Reflux, catalytic DMF 75–85 Alternative to SOCl₂, cleaner by-products

Formation of Hydrochloride Salt

The final step involves treating the acyl chloride with hydrochloric acid to form the hydrochloride salt:

  • Reagents : Gaseous HCl or HCl in an appropriate solvent (e.g., ether).
  • Conditions : Stirring at room temperature or slight heating, followed by crystallization.

Research Data:

Step Reagents & Conditions Yield (%) Notes
Salt formation HCl gas or HCl solution, room temperature >95 Produces stable, water-soluble salt

Data Table Summarizing the Preparation Process

Step Reagents Conditions Expected Yield (%) Key Notes
Quinoline core synthesis Aniline derivative, glycerol, oxidant Acidic, oxidative 50–70 Classical synthesis methods
Pyridine coupling Boronic acid, Pd catalyst, base Reflux, inert atmosphere 65–85 High regioselectivity
Acyl chloride formation SOCl₂ or oxalyl chloride Reflux, anhydrous 80–90 Moisture-sensitive
Hydrochloride salt formation HCl gas or solution Room temperature >95 Enhances stability and solubility

Research Findings and Optimization Strategies

  • Reaction temperature control is crucial during chlorination to prevent side reactions.
  • Choice of solvent (e.g., anhydrous dichloromethane) significantly impacts yield and purity.
  • Catalysts such as AlCl₃ or Pd complexes improve regioselectivity and coupling efficiency.
  • Green chemistry approaches include using less toxic chlorinating agents or solvent-free conditions, which are under investigation for industrial scalability.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of 2-aminobenzonitrile derivatives with nicotinoyl chloride hydrochloride in sulfolane at 100°C, followed by phosphorylation with PCl₅. For example, a 46% yield was achieved using this method after purification via flash chromatography . Optimization strategies include:
  • Temperature control : Prolonged heating (>16 hr) improves cyclization but may degrade acid-sensitive groups.
  • Solvent selection : Polar aprotic solvents like sulfolane enhance intermediate stability.
  • Stoichiometry : Excess PCl₅ (1.5–2 eq) ensures complete conversion to the acyl chloride.
    Comparative yields from alternative routes (e.g., palladium-catalyzed cross-coupling) are limited but may offer regioselectivity advantages .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:
  • Crystallographic data : Space group P21/cP2_1/c, RR-factor < 0.05, and mean C–C\text{C–C} bond length = 1.39 Å .
  • Spectroscopic validation :
  • ¹H/¹³C NMR : Pyridinyl protons resonate at δ 8.5–9.0 ppm; quinoline carbons appear at 120–125 ppm .
  • IR : Stretching vibrations for C=O (1720 cm⁻¹) and C–Cl (750 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the acyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The acyl chloride group undergoes nucleophilic attack by amines, alcohols, or thiols. Kinetic studies suggest:
  • Solvent effects : Reactions in DMF proceed via a two-step mechanism (formation of a tetrahedral intermediate), while THF favors direct displacement.
  • Leaving group stability : The chloride ion’s poor leaving ability necessitates catalytic additives (e.g., DMAP) to accelerate acylation .
    Example: Coupling with 4-aminopyridine in DMF at 0°C yields 85% of the amide derivative, monitored by TLC (hexane:EtOAc = 3:1) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies (HPLC monitoring) reveal:
  • Hydrolysis : In aqueous solutions (pH > 7), the acyl chloride hydrolyzes to the carboxylic acid (t1/2=2hrt_{1/2} = 2 \, \text{hr} at 25°C).
  • Thermal degradation : Heating above 80°C induces quinoline ring decomposition, forming chlorinated biphenyls (GC-MS confirmation) .
    Recommended storage: Anhydrous DCM at –20°C under argon, with desiccant (silica gel) to prevent moisture uptake.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in yields (e.g., 46% vs. 60% for similar routes) arise from:
  • Purity of starting materials : >97% nicotinoyl chloride hydrochloride reduces side reactions .
  • Workup protocols : Precipitation in ice-cold NaHCO₃ vs. slow crystallization affects purity .
    Resolution: Replicate reactions with strict moisture control and quantify intermediates via LC-MS to identify bottlenecks.

Key Research Gaps and Recommendations

  • Mechanistic Studies : Detailed kinetic profiling of acyl chloride reactions under varying dielectric conditions.
  • Biological Screening : Explore kinase inhibition (e.g., p38 MAPK) given structural similarity to known inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

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